molecular formula C9H7Cl3 B3315305 2-Chloro-3-(2,5-dichlorophenyl)-1-propene CAS No. 951892-73-2

2-Chloro-3-(2,5-dichlorophenyl)-1-propene

Cat. No. B3315305
CAS RN: 951892-73-2
M. Wt: 221.5 g/mol
InChI Key: LFRFBDQNQXSJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2,5-dichlorophenyl)-1-propene (2C3DCPP) is a halogenated organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a melting point of -34°C and a boiling point of 131°C. 2C3DCPP is a versatile compound and can be used as a reagent, a catalyst, a solvent or a reactant in a variety of chemical reactions.

Scientific Research Applications

2-Chloro-3-(2,5-dichlorophenyl)-1-propene has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of 2-chloro-3-chlorophenyl-1-propene (2C3CPP) and other related compounds. It has also been used as a catalyst for the synthesis of various organic compounds. Additionally, this compound has been used as a reactant in various chemical reactions, such as the synthesis of 1,3-dichlorobenzene (1,3-DCB) and its derivatives.

Mechanism of Action

2-Chloro-3-(2,5-dichlorophenyl)-1-propene is a halogenated organic compound and its mechanism of action is related to its ability to form covalent bonds with other molecules. The chlorine atoms in this compound can form covalent bonds with other molecules, allowing the compound to react with other molecules and form new molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have an inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

2-Chloro-3-(2,5-dichlorophenyl)-1-propene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and is not easily degraded. However, this compound can be toxic and should be handled with care.

Future Directions

The potential applications of 2-Chloro-3-(2,5-dichlorophenyl)-1-propene are still being explored. Further research is needed to better understand the biochemical and physiological effects of this compound and to identify potential therapeutic applications. Additionally, research is needed to explore the potential of this compound as a catalyst for the synthesis of organic compounds. Furthermore, research is needed to identify new synthetic methods for the production of this compound and its derivatives.

properties

IUPAC Name

1,4-dichloro-2-(2-chloroprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRFBDQNQXSJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=CC(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(2,5-dichlorophenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(2,5-dichlorophenyl)-1-propene
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(2,5-dichlorophenyl)-1-propene
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(2,5-dichlorophenyl)-1-propene
Reactant of Route 5
2-Chloro-3-(2,5-dichlorophenyl)-1-propene
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(2,5-dichlorophenyl)-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.